PM-43I
CAS No.: 1637532-77-4
Cat. No.: VC0539901
Molecular Formula: C38H50F2N3O10P
Molecular Weight: 777.8
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1637532-77-4 |
---|---|
Molecular Formula | C38H50F2N3O10P |
Molecular Weight | 777.8 |
IUPAC Name | (S,E)-(((Difluoro(4-(4-((1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2-oxoazepan-3-yl)amino)-4-oxobut-2-en-2-yl)phenyl)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) |
Standard InChI | InChI=1S/C38H50F2N3O10P/c1-26(22-31(44)41-30-16-12-13-21-43(33(30)46)23-32(45)42(8)29-14-10-9-11-15-29)27-17-19-28(20-18-27)38(39,40)54(49,52-24-50-34(47)36(2,3)4)53-25-51-35(48)37(5,6)7/h9-11,14-15,17-20,22,30H,12-13,16,21,23-25H2,1-8H3,(H,41,44)/b26-22+/t30-/m0/s1 |
Standard InChI Key | MUOJHRIQZPVHNP-ZLMUDAIHSA-N |
SMILES | O=P(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)C(F)(F)C1=CC=C(/C(C)=C/C(N[C@@H]2C(N(CC(N(C)C3=CC=CC=C3)=O)CCCC2)=O)=O)C=C1 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
PM-43I possesses distinct chemical properties that contribute to its pharmacological activity. The compound has been thoroughly characterized with specific physical and chemical parameters essential for understanding its behavior in biological systems.
Property | Value |
---|---|
CAS Number | 1637532-77-4 |
Molecular Weight | 777.8 |
Molecular Formula | C38H50F2N3O10P |
Physical Appearance | Solid |
Solubility | 10 mM in DMSO |
The structural configuration of PM-43I is specifically designed to interact with the SH2 domains of STAT proteins, particularly STAT5 and STAT6 . This design consideration is crucial for its selective binding and inhibitory effects on these transcription factors. The relatively high molecular weight and complex structure of PM-43I reflect its specialized function as a peptidomimetic compound engineered to mimic specific protein-protein interactions.
The presence of fluorine atoms in the molecular formula may contribute to the compound's metabolic stability and binding affinity, which are important considerations for drug development. The phosphorus-containing moiety is likely critical for its interaction with the target SH2 domains, as phosphate-mimicking groups often play important roles in binding to these domains.
Mechanism of Action
PM-43I functions through a precisely targeted mechanism by selectively inhibiting the Src Homology 2 (SH2) domains of STAT5 and STAT6 transcription factors . The SH2 domains are critical for STAT protein activation, as they facilitate binding to phosphorylated tyrosine residues on cytokine receptors, leading to STAT phosphorylation, dimerization, and subsequent nuclear translocation.
Binding affinity studies have demonstrated that PM-43I binds to recombinant STAT6 with an IC50 of 1.8 μM and to STAT5B with an IC50 of 3.8 μM . This selective binding profile is notable when compared to its significantly lower affinity for STAT3, with an IC50 of 29.9 μM . This selectivity is crucial for targeted therapeutic development, as it suggests PM-43I can specifically inhibit pathways relevant to allergic inflammation while potentially sparing other STAT-dependent processes.
By inhibiting the SH2 domains of STAT5 and STAT6, PM-43I effectively disrupts the IL-4/IL-13/IL-4Rα signaling pathway that has been established as essential for the development of asthma . This pathway normally leads to the activation of STAT6, which then translocates to the nucleus and regulates the expression of genes involved in allergic inflammation and IgE production.
The compound was specifically designed based on blocking the docking site of STAT6 to IL-4Rα and preventing phosphorylation of Tyr641 in STAT6 . This strategic targeting approach differentiates PM-43I from broader immunosuppressive agents and may offer a more specific therapeutic intervention for allergic airway diseases.
Pharmacological Effects in Preclinical Models
Studies utilizing murine models have demonstrated impressive pharmacological effects of PM-43I on allergic airway disease. When tested in a fungal infectious murine model of asthma, PM-43I showed remarkable efficacy in preventing and reversing pathological changes associated with allergic airway inflammation.
In these experiments, C57BL/6 mice exposed to inhaled drug vehicle and challenged with Aspergillus niger developed robust airway hyperresponsiveness when stimulated with increasing doses of acetylcholine chloride . In contrast, fungus-challenged mice treated with PM-43I demonstrated significantly reduced maximum increases in respiratory system resistance (a measure of airway hyperresponsiveness) .
Notably, even at the lowest tested dose of 25 μg/kg, PM-43I produced consistent inhibition of airway hyperresponsiveness . This high potency at low doses is particularly promising from a therapeutic perspective, suggesting potential efficacy with minimal side effects.
Beyond effects on airway hyperresponsiveness, PM-43I treatment resulted in significant reductions in several key inflammatory parameters:
-
Reduced numbers of cells recovered from bronchoalveolar lavage fluid
-
Significantly decreased numbers of IL-4-secreting cells in the lungs
-
Reduced antigen-specific cytokine recall responses, as measured by significantly fewer ovalbumin-specific IL-4-secreting cells in the spleens of treated mice
These findings collectively demonstrate that PM-43I effectively suppresses multiple aspects of allergic airway inflammation through its targeted inhibition of STAT5/6 signaling. The consistency of these effects across different inflammatory parameters strengthens the evidence for PM-43I's therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume